molecular formula C9H10IN B12963762 N-Cyclopropyl-3-iodoaniline

N-Cyclopropyl-3-iodoaniline

Cat. No.: B12963762
M. Wt: 259.09 g/mol
InChI Key: YJDLIQRMBDTPAU-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3-iodoaniline: is an organic compound that features a cyclopropyl group attached to the nitrogen atom of an aniline ring, with an iodine atom at the 3-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclopropylation of Aniline: The synthesis begins with the cyclopropylation of aniline. This can be achieved by reacting aniline with cyclopropyl bromide in the presence of a base such as sodium hydride.

    Iodination: The next step involves the iodination of the cyclopropylated aniline. This can be done using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-Cyclopropyl-3-iodoaniline can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, products like N-cyclopropyl-3-azidoaniline or N-cyclopropyl-3-cyanoaniline can be formed.

    Oxidation Products: Oxidation can yield compounds like N-cyclopropyl-3-iodobenzene.

    Reduction Products: Reduction can lead to the formation of this compound derivatives with altered functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: N-Cyclopropyl-3-iodoaniline is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

    Pharmacological Studies: The compound is studied for its potential biological activities, including its role as a building block in the synthesis of bioactive molecules.

Industry:

    Material Science: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-Cyclopropyl-3-iodoaniline exerts its effects depends on its specific application. In pharmacological studies, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The cyclopropyl group can impose conformational rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    N-Cyclopropyl-4-iodoaniline: Similar structure but with the iodine atom at the 4-position.

    N-Cyclopropyl-3-bromoaniline: Similar structure but with a bromine atom instead of iodine.

    N-Cyclopropyl-3-chloroaniline: Similar structure but with a chlorine atom instead of iodine.

Uniqueness: N-Cyclopropyl-3-iodoaniline is unique due to the presence of the iodine atom, which can participate in specific reactions that other halogens may not. The cyclopropyl group also adds to its uniqueness by providing conformational rigidity and influencing its reactivity and interaction with biological targets.

Properties

Molecular Formula

C9H10IN

Molecular Weight

259.09 g/mol

IUPAC Name

N-cyclopropyl-3-iodoaniline

InChI

InChI=1S/C9H10IN/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8,11H,4-5H2

InChI Key

YJDLIQRMBDTPAU-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=CC(=CC=C2)I

Origin of Product

United States

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